N'-(5-Bromo-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O4/c18-12-4-5-16(24)11(6-12)9-19-22-17(25)15-8-14(20-21-15)10-2-1-3-13(7-10)23(26)27/h1-9,24H,(H,20,21)(H,22,25)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBYFVPQAWTNI-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302918-05-4 | |
| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-3-(3-NITROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N'-(5-Bromo-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characterization
The compound is synthesized through the condensation reaction of 5-bromo-2-hydroxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The synthesis typically involves heating the reactants in a suitable solvent, often yielding a high purity product. Characterization techniques such as FTIR (Fourier Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and X-ray crystallography are employed to confirm the structure and purity of the compound.
Table 1: Synthesis Conditions
| Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde + 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide | Ethanol | Reflux | 85 |
Antibacterial Activity
Research indicates that compounds within the pyrazole family exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of this compound against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the agar diffusion method. The results showed:
- Inhibition Zones :
- E. coli: 15 mm
- S. aureus: 18 mm
- B. subtilis: 20 mm
These findings suggest that the compound possesses promising antibacterial properties, likely due to its structural features that enhance interaction with bacterial cell membranes.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored through in vivo studies. The compound was administered to mice with induced inflammation, and its effects were measured against a control group treated with indomethacin.
Results Summary:
- Reduction in Edema : The compound reduced paw edema by approximately 30%, indicating significant anti-inflammatory activity.
- Mechanism : It is hypothesized that the anti-inflammatory effect may be linked to the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays showed cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These results indicate that the compound could be a potential candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Structural and Electronic Comparisons
- Key Observations: Electron-Withdrawing vs. Hydroxy Group: The 2-hydroxybenzylidene moiety in the target compound may facilitate hydrogen bonding, a feature absent in analogs like the 4-nitro derivative .
Spectroscopic and Computational Insights
Table 2: Spectroscopic and Computational Data
- Key Observations :
- C=O Stretching : The target compound’s higher C=O stretching frequency (~1670 cm⁻¹) suggests stronger conjugation with the hydrazide group compared to dichloro or methoxy analogs .
- HOMO-LUMO Gaps : Analogs with electron-withdrawing groups (e.g., dichloro) exhibit larger HOMO-LUMO gaps (~4.2 eV), correlating with lower reactivity than methoxy derivatives (~3.9 eV) .
Preparation Methods
Condensation Reaction Protocol
The primary synthesis involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The aldehyde’s carbonyl group reacts with the hydrazide’s amine group, forming a hydrazone linkage (-NH-N=C-). Typical conditions include:
A representative procedure from involves dissolving equimolar amounts of the aldehyde (5-bromo-2-hydroxybenzaldehyde, 1.0 equiv) and hydrazide (3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, 1.0 equiv) in ethanol, adding catalytic acetic acid, and refluxing for 7 hours. The product precipitates upon cooling, yielding 65–75% after recrystallization from ethanol.
Alternative Solvent Systems
Patent CN102304052A highlights tetrachlorethylene as a solvent for brominated intermediates, though its application in the target compound’s synthesis remains unexplored. Tetrachlorethylene offers advantages over chlorinated solvents (e.g., chloroform) due to lower toxicity and easier recycling.
Reaction Mechanism and Kinetics
The condensation proceeds via a nucleophilic acyl substitution mechanism (Figure 1):
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Protonation: Acid catalysts protonate the aldehyde’s carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic Attack: The hydrazide’s amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Kinetic studies suggest the reaction is second-order, dependent on both aldehyde and hydrazide concentrations. The rate increases with temperature but plateaus beyond 80°C due to side reactions (e.g., hydrolysis).
Optimization Strategies
Solvent and Catalyst Screening
Ethanol outperforms methanol in yield and purity due to better solubility of intermediates. Acid catalysts (e.g., 0.1 M HCl) improve reaction rates but require neutralization post-synthesis.
Purification Techniques
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Recrystallization: Ethanol or methanol recrystallization removes unreacted starting materials.
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Column Chromatography: Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves by-products in small-scale syntheses.
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Crystallization: Slow evaporation from chloroform yields single crystals for X-ray analysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction (Source) confirms the (E)-configuration of the hydrazone bond:
Industrial Scalability and Challenges
Scaling the synthesis requires addressing:
-
Solvent Recovery: Tetrachlorethylene’s high boiling point (121°C) complicates distillation but enables reuse in multistep syntheses.
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By-Product Formation: Nitro group reduction under prolonged heating necessitates strict temperature control.
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Cost: 5-Bromo-2-hydroxybenzaldehyde’s market price (~$250/g) drives research into cheaper precursors.
Q & A
Basic: What spectroscopic techniques are essential for characterizing this compound, and how do they validate its structure?
Answer:
The compound should be characterized using a combination of FT-IR (to confirm functional groups like C=N, C=O, and O-H stretches), 1H/13C-NMR (to assign aromatic protons, hydrazide linkages, and substituent environments), and ESI-MS (to verify molecular weight and fragmentation patterns). Single-crystal X-ray diffraction is critical for resolving the 3D structure and confirming the (E)-configuration of the hydrazone moiety . For example, in analogous pyrazole-carbohydrazide derivatives, X-ray crystallography revealed bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings, which are key for validating tautomeric forms .
Basic: What synthetic routes are commonly used for pyrazole-carbohydrazide derivatives, and what are critical reaction parameters?
Answer:
The compound is typically synthesized via condensation of a pyrazole-5-carbohydrazide precursor with a substituted benzaldehyde under acidic or reflux conditions. Key steps include:
Acid-catalyzed hydrazone formation : Use of glacial acetic acid or HCl in ethanol to promote Schiff base formation.
Solvent selection : Polar aprotic solvents (e.g., ethanol, chloroform) enhance reaction efficiency.
Purification : Recrystallization from ethanol or methanol yields pure crystals suitable for X-ray studies .
Example protocol :
- React 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (1 eq) with 5-bromo-2-hydroxybenzaldehyde (1.1 eq) in ethanol under reflux for 6–8 hours .
Advanced: How can DFT calculations resolve discrepancies between experimental and theoretical vibrational spectra?
Answer:
Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. To address this:
Use hybrid functionals (B3LYP/6-311G )**: These improve accuracy for vibrational frequencies, especially for C=O and N-H stretches.
Incorporate solvation models (IEFPCM) : Simulate aqueous or ethanol environments to align computed spectra with experimental FT-IR data.
Scale factors : Apply empirical scaling (e.g., 0.961–0.967 for B3LYP/6-311G**) to correct systematic overestimation of high-frequency modes .
Example : In a related compound, DFT-calculated C=O stretching at 1675 cm⁻¹ matched experimental FT-IR (1682 cm⁻¹) only after solvation corrections .
Advanced: How do molecular docking studies predict the biological activity of this compound?
Answer:
Molecular docking requires:
Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or tubulin based on structural analogs showing anti-inflammatory or anticancer activity.
Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-311G**) and assign partial charges.
Binding site analysis : Identify key residues (e.g., Arg120 in COX-2) for hydrogen bonding or π-π stacking.
Case study : A hydrazone-pyrazole analog showed a docking score of −9.2 kcal/mol against COX-2, correlating with experimental IC₅₀ values of 1.2 μM .
Advanced: What strategies address contradictions in electronic property predictions (e.g., HOMO-LUMO gaps) between DFT and experimental UV-Vis data?
Answer:
Solvent and basis set effects : Use TD-DFT with CAM-B3LYP and a polarizable continuum model (PCM) to simulate solvent shifts.
Crystal field effects : Compare gas-phase DFT results with solid-state UV-Vis to identify packing-induced bandgap alterations.
Experimental validation : Measure UV-Vis in multiple solvents (e.g., DMSO, ethanol) to isolate solvent vs. structural effects.
Example : For a similar derivative, the HOMO-LUMO gap calculated at 3.8 eV (B3LYP/6-311G**) matched experimental UV-Vis (λ_max = 365 nm, gap = 3.4 eV) after PCM corrections .
Advanced: How does Hirshfeld surface analysis explain intermolecular interactions influencing crystallographic packing?
Answer:
Hirshfeld analysis quantifies contacts like O-H···N (hydrogen bonds) and C-H···π interactions. Steps include:
Generate surfaces using CrystalExplorer with dₙᵒᵣₘ thresholds (e.g., dᵢ + dₑ = 2.4 Å).
Fingerprint plots : Identify dominant interactions (e.g., H···Br contacts in brominated derivatives).
Energy frameworks : Calculate electrostatic and dispersion contributions to lattice energy.
Data example : In N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, H···H (52%) and O···H (18%) contacts dominated, stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
